2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane

Catalog No.
S13805453
CAS No.
M.F
C9H17NO
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane

Product Name

2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane

IUPAC Name

2,2-dimethyl-8-oxa-5-azaspiro[3.5]nonane

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-8(2)5-9(6-8)7-11-4-3-10-9/h10H,3-7H2,1-2H3

InChI Key

HQWJPRCRPGOHAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)COCCN2)C

2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane is a heterocyclic compound characterized by a spirocyclic structure that includes both nitrogen and oxygen atoms. The compound features a unique arrangement of its constituent elements, which contributes to its distinct chemical properties and potential biological activities. The presence of the spirocyclic framework makes it an interesting candidate for various applications in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: This can introduce additional functional groups or modify existing ones.
  • Reduction: Specific functional groups within the compound can be reduced, altering its properties.
  • Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Research indicates that 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane exhibits potential biological activities, including antimicrobial and anticancer properties. Its unique structure may enable it to interact with specific biological targets, such as enzymes or receptors, potentially modulating their activity. Studies have shown that compounds with spirocyclic structures often possess enhanced stability and binding affinity, making them valuable in drug development.

The synthesis of 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane typically involves several key steps:

  • Starting Material Preparation: A suitable precursor compound is selected, often involving benzylamine or similar amines.
  • Cyclization Reaction: The precursor undergoes cyclization under acidic or basic conditions to form the spirocyclic structure.
  • Functional Group Modifications: Subsequent reactions may modify functional groups to enhance the compound's properties or yield.

A specific method involves reacting a precursor with chloroacetyl chloride and undergoing self-cyclization in inert conditions to yield the desired compound .

The unique properties of 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane make it suitable for various applications:

  • Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its biological activity.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
  • Material Science: Its unique structural features may be exploited in developing new materials with specific properties.

Interaction studies of 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane focus on its ability to bind with biological targets. For instance, it may interact with enzymes involved in metabolic pathways or cellular signaling processes. Understanding these interactions is crucial for determining its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane:

Compound NameStructureUnique Features
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-oneSpirocyclic with a ketone groupInvestigated for antimicrobial properties
6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonaneContains dimethyl groupsUnique steric effects influencing reactivity
7-Oxa-2-azaspiro[3.5]nonaneLacks dimethyl groupsSimpler structure with fewer functional modifications
5-Oxa-2-azaspiro[3.5]nonaneSimilar spirocyclic frameworkDifferent substituents impacting its chemical behavior

Uniqueness

The uniqueness of 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane lies in its specific combination of functional groups and the spirocyclic structure that imparts distinct chemical and biological properties compared to similar compounds. This combination enhances its stability and versatility in

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.131014166 g/mol

Monoisotopic Mass

155.131014166 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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